N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine
Description
N-[3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-β-alanine is a synthetic coumarin derivative conjugated with β-alanine. Its core structure comprises a 2H-chromen-2-one (coumarin) scaffold substituted with a methoxy group at position 7, methyl groups at positions 4 and 8, and a propanoyl-β-alanine moiety at position 3 . The molecular formula is C₂₁H₂₀O₄, with a molecular weight of 336.39 g/mol . Coumarins are known for diverse biological activities, and the β-alanine conjugation may enhance solubility or target specificity.
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-10-12-4-6-14(24-3)11(2)17(12)25-18(23)13(10)5-7-15(20)19-9-8-16(21)22/h4,6H,5,7-9H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
XFDHVUOUAMOFKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The chromen-2-one core and carbonyl groups undergo oxidation under controlled conditions:
| Reagent/Conditions | Reaction Outcome | Major Products | References |
|---|---|---|---|
| KMnO<sub>4</sub> (acidic conditions) | Oxidation of allylic methyl groups | Hydroxylated derivatives at C4/C8 | |
| CrO<sub>3</sub> | Epoxidation of double bonds in chromen ring | Epoxy-chromen intermediates | |
| O<sub>2</sub> (photochemical) | Singlet oxygen-mediated oxidation | Endoperoxides or quinone derivatives |
Key Findings :
-
Oxidation of the 4,8-dimethyl substituents produces hydroxylated analogs with enhanced solubility.
-
Epoxidation modifies ring strain, influencing biological activity.
Reduction Reactions
Reductive transformations target carbonyl and double-bond functionalities:
| Reagent/Conditions | Reaction Outcome | Major Products | References |
|---|---|---|---|
| NaBH<sub>4</sub> (methanol, 0°C) | Reduction of ketone to secondary alcohol | 2-Hydroxy chromen derivatives | |
| LiAlH<sub>4</sub> (THF, reflux) | Full reduction of lactone ring | Dihydrochromen analogs | |
| H<sub>2</sub>/Pd-C (ethanol) | Hydrogenation of chromen double bonds | Hexahydrochromen products |
Key Findings :
-
NaBH<sub>4</sub> selectively reduces the 2-oxo group without affecting other functionalities.
-
LiAlH<sub>4</sub> reduces the lactone ring to a diol, altering pharmacokinetic properties.
Substitution Reactions
Nucleophilic and electrophilic substitutions enable functionalization:
Key Findings :
-
Hydrazine substitution forms pyrazole rings, enhancing antimicrobial activity .
-
N-Alkylation improves membrane permeability for CNS-targeted applications.
Coupling Reactions
The propanoyl-beta-alanine moiety participates in peptide bond formation:
| Reagent/Conditions | Reaction Partners | Major Products | References |
|---|---|---|---|
| DCC/DMAP (CH<sub>2</sub>Cl<sub>2</sub>) | Amino acids or amines | Peptide-conjugated chromen derivatives | |
| EDC/HOBt (DMF) | Solid-phase synthesis | Combinatorial libraries for screening |
Key Findings :
-
DCC-mediated coupling retains stereochemical integrity of beta-alanine.
-
Peptide conjugates show improved target specificity in enzyme inhibition assays.
Stability and Degradation
| Condition | Degradation Pathway | Products Identified | References |
|---|---|---|---|
| Aqueous acid (pH < 3) | Hydrolysis of ester linkage | Chromen-3-ylpropanoic acid + beta-alanine | |
| UV light (λ = 254 nm) | [2+2] Cycloaddition | Dimeric photoproducts |
Key Findings :
-
Acidic hydrolysis limits oral bioavailability but facilitates prodrug design.
-
Photodimerization reduces bioactivity, necessitating light-protected storage.
Comparative Reaction Table
| Reaction Type | Reagents | Key Functional Group Modified | Bioactivity Impact |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub> | Methyl → Hydroxyl | Increased antioxidant capacity |
| Reduction | NaBH<sub>4</sub> | Ketone → Alcohol | Reduced cytotoxicity |
| Substitution | NH<sub>2</sub>NH<sub>2</sub> | Amide → Pyrazole | Enhanced antimicrobial effects |
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to create diverse chemical libraries for drug discovery and development.
2. Biology
- Biological Activity Studies : Research indicates that this compound exhibits potential antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with various biological targets make it a subject of interest in pharmacological studies.
3. Medicine
- Therapeutic Potential : Ongoing studies are investigating its efficacy as a therapeutic agent against diseases such as cancer and inflammation. The compound's ability to modulate specific molecular pathways suggests it may play a role in developing new treatments.
Industrial Applications
This compound is utilized in:
- Material Development : The compound's unique properties are explored in creating new materials with specific functionalities.
- Pharmaceuticals : As a precursor in pharmaceutical synthesis, it contributes to developing drugs with improved efficacy and safety profiles.
Case Studies
-
Anticancer Research :
- A study exploring the compound's effects on cancer cell lines demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent through apoptosis induction mechanisms.
-
Anti-inflammatory Studies :
- Research has shown that this compound can inhibit pro-inflammatory cytokines in vitro, indicating its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to interact with enzymes and receptors, modulating their activity. The methoxy and dimethyl groups enhance its binding affinity and specificity, while the propanoyl-beta-alanine moiety may facilitate its transport and cellular uptake .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromen-Based Analog: N-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-β-alanine
This compound () shares the coumarin core and β-alanine moiety but differs in substituents:
- Substituents: A hexyl chain at position 3 and an ether-linked propanoyl group at position 7 (vs. methoxy at position 7 in the target compound).
- Molecular formula: C₂₄H₃₁NO₆ (vs. C₂₁H₂₀O₄ for the target).
- Impact: The hexyl group increases lipophilicity (predicted LogP ~5.0 vs.
Naphthoquinone Derivatives ()
Compounds like 3N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)propanoic acid (Compound 3) differ in core structure:
- Core: 1,4-Naphthoquinone (two ketone groups) vs. coumarin (one ketone).
- Synthesis: Both use amino acid conjugates (β-alanine, L-proline), but yields for naphthoquinone derivatives (58–61%) are lower than typical coumarin syntheses (often >70%) .
- Functional implications: Naphthoquinones exhibit redox activity, while coumarins are more stable and often fluorescent.
Benzamide Derivatives ()
Examples like N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-...-benzamide (Compound 13) feature a benzamide core instead of coumarin:
- Substituent variability: Cyanomethoxy, propenyloxy, and alkoxy groups highlight modular design strategies for tuning activity .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 2H-Chromen-2-one | C₂₁H₂₀O₄ | 336.39 | 7-Methoxy, 4,8-dimethyl, β-alanine |
| N-{2-[(3-Hexyl-...]propanoyl}-β-alanine | 2H-Chromen-2-one | C₂₄H₃₁NO₆ | 453.51 (calculated) | 3-Hexyl, 7-oxypropanoyl, β-alanine |
| 3N-(1,4-Dioxo...propanoic acid (Cmpd 3) | 1,4-Naphthoquinone | C₁₃H₁₀O₄ | 254.22 (calculated) | β-Alanine conjugate |
Research Findings and Implications
- Structural stability: The coumarin core in the target compound offers greater stability compared to naphthoquinones, which may degrade under redox conditions .
- Lipophilicity : The hexyl-substituted analog () is more lipophilic, suggesting better blood-brain barrier penetration but lower aqueous solubility .
- Synthetic flexibility: Amino acid conjugation (e.g., β-alanine) is a common strategy to improve solubility or enable peptide-like interactions .
Biological Activity
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine is a synthetic compound derived from chromenone structures, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C22H24N2O4
- Molecular Weight: 380.4 g/mol
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
-
Antioxidant Properties:
- Compounds containing chromenone structures have been reported to exhibit significant antioxidant activity. This is crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
-
Anticancer Activity:
- The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that derivatives of chromenone can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and death.
-
Enzyme Inhibition:
- The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to disease states. For instance, the inhibition of certain kinases has been observed, which could lead to therapeutic effects in conditions like diabetes and cancer.
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with Reactive Oxygen Species (ROS): The compound's structural features allow it to scavenge ROS, thereby reducing oxidative damage.
- Modulation of Apoptotic Pathways: By affecting the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2), the compound can influence cell survival rates in cancerous tissues.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Effects
In a study involving HepG2 liver cancer cells, this compound was shown to induce apoptosis through mitochondrial pathways. The treatment resulted in increased levels of Bax and decreased levels of Bcl-2, leading to activation of caspase pathways indicative of programmed cell death .
Case Study 2: Enzyme Inhibition
Another research effort explored the compound's potential as an enzyme inhibitor. It was found that this compound effectively inhibited specific kinases involved in cellular signaling pathways that regulate metabolism and growth.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Multi-step synthesis involving coumarin core functionalization, propanoyl linkage, and beta-alanine conjugation is typical. Key parameters include temperature control (e.g., 80–130°C for condensation steps), solvent selection (e.g., dichloromethane for extraction), and purification via flash chromatography (EtOAc/MeOH/NH3 systems) . Yield optimization requires stoichiometric adjustments (e.g., 1:4 molar ratios of intermediates) and catalyst screening (e.g., acid/base catalysts for coupling efficiency).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a tiered approach:
- LC-MS for molecular weight confirmation and impurity profiling (≥95% purity threshold).
- NMR (1H/13C) to verify methoxy, methyl, and chromenone ring substitution patterns.
- HPLC with UV detection (λ = 254–280 nm) to monitor chromophore stability.
Cross-validate results with reference standards (e.g., pharmacopeial guidelines for related coumarin derivatives) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stress Testing : Incubate in buffers (pH 1–12) at 40°C for 24–72 hours, followed by HPLC analysis for degradation products.
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and thermal decomposition thresholds (e.g., mp 119–123°C for analogous structures) .
Advanced Research Questions
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in biological systems while controlling for confounding variables?
- Methodological Answer : Adopt a mixed-methods embedded design :
- Quantitative : Dose-response assays (IC50/EC50) with negative controls (e.g., siRNA knockdowns) to isolate target effects.
- Qualitative : Molecular dynamics simulations to predict binding affinities to enzymes (e.g., cytochrome P450 isoforms).
- Controls : Standardize cell culture media, use isogenic cell lines, and apply blocking agents (e.g., protease inhibitors) .
Q. How can contradictory data on the compound’s pharmacokinetic properties (e.g., bioavailability vs. metabolic clearance) be resolved?
- Methodological Answer : Apply source triangulation :
- Compare in vitro microsomal stability data (e.g., human liver microsomes) with in vivo rodent PK studies.
- Validate using physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies.
- Cross-reference with structural analogs (e.g., methoxy-substituted coumarins) to identify metabolic hotspots .
Q. What strategies are recommended for investigating structure-activity relationships (SAR) of this compound’s derivatives?
- Methodological Answer : Use a modular SAR framework :
- Core Modifications : Synthesize variants with altered methoxy/methyl groups (e.g., 7-ethoxy or 4-ethyl derivatives).
- Activity Clustering : Group derivatives by IC50 values in target assays (e.g., enzyme inhibition) and apply QSAR modeling to identify critical substituents.
- Validation : Co-crystallization/X-ray diffraction to confirm binding poses .
Q. How should researchers design longitudinal studies to evaluate chronic toxicity or off-target effects?
- Methodological Answer : Implement a quasi-experimental design :
- Dosing Regimens : Administer escalating doses (MTD to NOAEL) in animal models over 6–12 months.
- Endpoint Analysis : Histopathology, serum biomarkers (e.g., ALT/AST for hepatotoxicity), and transcriptomic profiling.
- Control Groups : Pair with vehicle-only and structurally related negative controls .
Data Analysis and Theoretical Frameworks
Q. What statistical methods are appropriate for analyzing dose-dependent responses in heterogeneous cell populations?
- Methodological Answer : Apply hierarchical Bayesian modeling to account for variability:
- Cluster cells by single-cell RNA-seq data to identify subpopulations.
- Use Markov chain Monte Carlo (MCMC) sampling to estimate EC50 distributions per cluster.
- Validate with bootstrapping (1,000 iterations) .
Q. How can researchers integrate this compound’s bioactivity data into broader theoretical frameworks (e.g., oxidative stress pathways)?
- Methodological Answer : Link to systems biology models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
